(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1234896-15-1
VCID: VC6768412
InChI: InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)14-4-5-16(20-12-14)23-7-9-24(10-8-23)18(25)15-3-2-6-19-11-15/h2-6,11-12H,7-10H2,1H3
SMILES: CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone

CAS No.: 1234896-15-1

Cat. No.: VC6768412

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone - 1234896-15-1

Specification

CAS No. 1234896-15-1
Molecular Formula C18H18N6O2
Molecular Weight 350.382
IUPAC Name [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone
Standard InChI InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)14-4-5-16(20-12-14)23-7-9-24(10-8-23)18(25)15-3-2-6-19-11-15/h2-6,11-12H,7-10H2,1H3
Standard InChI Key TWRKJVZFLSFLMB-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone, delineates its core structure. The molecule integrates:

  • A pyridin-3-ylmethanone group, providing a planar aromatic system with a ketone functional group.

  • A piperazine ring at position 4, enabling conformational flexibility and hydrogen-bonding interactions.

  • A 5-methyl-1,2,4-oxadiazol-3-yl substituent on the pyridine ring, introducing a heterocyclic motif known for metabolic stability and bioisosteric properties .

Table 1: Key Identifiers and Descriptors

PropertyValue/Descriptor
CAS Registry Number1234896-15-1
Molecular FormulaC₁₈H₁₈N₆O₂
Molecular Weight350.382 g/mol
SMILESCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4
InChIKeyTWRKJVZFLSFLMB-UHFFFAOYSA-N
PubChem CID49701336

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthetic details for this compound remain undisclosed in public databases, its architecture suggests a multi-step route involving:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives, a well-established method for 1,2,4-oxadiazole synthesis .

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between a halogenated pyridine intermediate and piperazine, facilitated by polar aprotic solvents like DMF or DMSO.

  • Methanone Installation: Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling to introduce the pyridin-3-ylmethanone group .

Analytical Characterization

Key techniques for structural validation include:

  • ¹H/¹³C NMR: To confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) signals.

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 350.382 (M+H⁺).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental solubility data are unavailable, but computational predictions using the SMILES string suggest:

  • logP: ~2.1–2.8 (moderate lipophilicity, favoring membrane permeability) .

  • Polar Surface Area (PSA): ~80 Ų (indicative of moderate blood-brain barrier penetration potential) .

Table 2: Predicted Physicochemical Parameters

ParameterValue
logP2.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bonds4

Biological Relevance and Research Applications

Structure-Activity Relationship (SAR) Considerations

  • Oxadiazole Substitution: The 5-methyl group may enhance metabolic stability compared to unsubstituted analogs .

  • Piperazine Flexibility: The piperazine spacer likely modulates solubility and target engagement kinetics .

Comparative Analysis with Analogous Compounds

Brominated Analog

The related compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone (CAS 1234868-06-4) differs by:

  • Replacement of pyridin-3-ylmethanone with bromofuran.

  • Introduction of a cyclopropyl group on the oxadiazole, altering steric and electronic profiles.

Table 3: Structural Comparison with Brominated Analog

FeatureTarget CompoundBrominated Analog
Aromatic GroupPyridin-3-ylmethanone5-Bromofuran-2-yl
Oxadiazole Substituent5-Methyl5-Cyclopropyl
Molecular Weight350.382 g/mol444.289 g/mol

Future Research Directions

Priority Investigations

  • In Vitro Screening: Profiling against kinase panels and antimicrobial assays.

  • ADMET Studies: Assessing absorption, distribution, and cytochrome P450 interactions.

  • Crystallography: Resolving 3D structure to guide rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator